molecular formula C32H40N4O3S3 B2715370 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 524695-06-5

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No.: B2715370
CAS No.: 524695-06-5
M. Wt: 624.88
InChI Key: ZIOHZCXRVGJBPZ-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a hybrid heterocyclic scaffold combining benzo[d]thiazole, tetrahydrothieno[2,3-c]pyridine, and a sulfamoyl-substituted benzamide moiety. Its structural complexity is designed to enhance target binding specificity and pharmacokinetic properties.

The compound was initially developed as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a DNA repair enzyme implicated in chemoresistance. Preclinical studies demonstrated its ability to potentiate the cytotoxicity of alkylating agents like temozolomide, with IC50 values in the low µM range against purified APE1 .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O3S3/c1-20(2)17-36(18-21(3)4)42(38,39)24-13-11-23(12-14-24)30(37)34-32-29(31-33-26-9-7-8-10-27(26)40-31)25-15-16-35(22(5)6)19-28(25)41-32/h7-14,20-22H,15-19H2,1-6H3,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOHZCXRVGJBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that integrates multiple pharmacophoric elements. Its molecular formula is C25H26N3O2S2 with a molecular weight of 500.1 g/mol. The compound features a benzothiazole moiety, which is known for its biological activities, particularly in anticancer research.

This compound primarily acts as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme. APE1 plays a crucial role in DNA repair processes and redox signaling pathways. Inhibition of APE1 can enhance the cytotoxic effects of DNA-damaging agents like temozolomide (TMZ) and methylmethane sulfonate (MMS) by preventing the repair of damaged DNA sites in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits single-digit micromolar activity against purified APE1 enzyme and shows comparable efficacy in whole cell extract assays from HeLa cells. The compound significantly potentiates the cytotoxicity of alkylating agents, leading to increased accumulation of apurinic sites in treated cells .

Pharmacokinetics and ADME Profile

The compound has shown a favorable absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies. Following intraperitoneal administration at a dose of 30 mg/kg in mice, it achieved good exposure levels in both plasma and brain tissues . This suggests potential for effective central nervous system penetration, which is critical for treating brain tumors.

Case Studies

Case Study 1: Combination Therapy with Temozolomide
A study explored the effects of combining this compound with TMZ on glioblastoma cell lines. Results indicated that the combination treatment led to increased apoptosis rates compared to TMZ alone. The enhanced cytotoxicity was attributed to the inhibition of APE1-mediated DNA repair mechanisms .

Case Study 2: Efficacy Against Various Cancer Cell Lines
In another study involving multiple cancer cell lines (including breast and pancreatic cancers), the compound exhibited potent growth inhibition. The results suggested that its mechanism involves not only APE1 inhibition but also modulation of redox-sensitive transcription factors that are crucial for cancer cell survival .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the benzothiazole and thienopyridine components can significantly influence the potency and selectivity of the compound against APE1. For instance:

  • Substituent Variations: Altering substituents on the benzothiazole ring can enhance binding affinity to APE1.
  • Chain Length Adjustments: Modifications in the length of alkyl chains on the sulfamoyl group affect solubility and bioavailability.

Comparison with Similar Compounds

To contextualize its pharmacological profile, this compound is compared to structurally and functionally related derivatives (Table 1). Key analogs include:

Structural Analogs
  • N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide Structural Difference: Ethyl substituent at position 6 and diethylsulfamoyl group. Impact: Reduced steric bulk compared to the isopropyl variant decreases metabolic stability (shorter plasma half-life in murine models) but improves aqueous solubility .
  • N-((3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide Structural Difference: Cyano group replaces benzo[d]thiazole; carbamothioyl linker instead of sulfamoyl benzamide. Impact: Loss of APE1 inhibition activity, suggesting the benzo[d]thiazole moiety is critical for enzyme binding .
Functional Analogs
  • Compound 3 (N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide) Structural Difference: Acetamide replaces sulfamoyl benzamide. Impact: Retains APE1 inhibitory activity (IC50 ~10 µM) but exhibits poorer brain exposure due to reduced lipophilicity .
Pharmacokinetic and Bioactivity Data
Compound APE1 IC50 (µM) Plasma Half-Life (h) Brain-to-Plasma Ratio
Target Compound 1.2 ± 0.3 4.5 0.8
6-Ethyl Diethylsulfamoyl Analog 5.6 ± 1.1 2.3 0.3
Compound 3 (Acetamide) 9.8 ± 2.4 3.1 0.2

Key Findings :

  • The isopropyl and diisobutylsulfamoyl groups synergistically enhance both target affinity (lower IC50) and brain penetration .
  • Substitution at position 6 (ethyl vs. isopropyl) significantly alters metabolic stability, highlighting the role of steric effects in pharmacokinetics .
Mechanistic Insights from NMR and SAR Studies

Comparative NMR analyses (e.g., δ<sup>1</sup>H shifts in regions A and B) reveal that modifications to the sulfamoyl or heterocyclic moieties alter electron density distribution, directly impacting APE1 binding . For instance:

  • The benzo[d]thiazole ring induces deshielding in adjacent protons, stabilizing π-π interactions with APE1’s catalytic pocket.
  • Diisobutylsulfamoyl groups enhance hydrophobic interactions, as evidenced by reduced activity in analogs with polar substitutions .

Q & A

[Basic] What are the critical synthetic steps for this compound, and how are intermediates validated?

The synthesis involves a multi-step sequence:

  • Step 1: Coupling of a benzo[d]thiazole derivative with a tetrahydrothieno[2,3-c]pyridine scaffold under reflux conditions (e.g., DMF, 80°C).
  • Step 2: Amidation with 4-(N,N-diisobutylsulfamoyl)benzoyl chloride in the presence of a base (e.g., K₂CO₃).
  • Validation: Monitor intermediates via HPLC for purity (>95%) and ¹H/¹³C NMR to confirm structural integrity .

[Advanced] How can reaction yields during sulfonamide coupling be optimized?

Key parameters for optimization:

  • Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of aromatic intermediates.
  • Temperature: Maintain 60–70°C to balance reaction rate and byproduct formation.
  • Catalysis: Use coupling agents like EDCI/HOBt to enhance amidation efficiency.
  • Workup: Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the sulfonamide product .

[Basic] Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation: ¹H/¹³C NMR assigns proton/environment signals (e.g., benzothiazole C-H at δ 7.5–8.5 ppm).
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) ensures >98% purity.
  • Mass Validation: High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = calculated m/z ± 0.01 Da) .

[Advanced] How to resolve conflicting NMR data between synthetic batches?

  • Diagnostic Tools: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
  • Solvent Effects: Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • Dynamic Effects: Variable-temperature NMR (e.g., 25°C to 50°C) detects conformational flexibility or tautomerism .

[Basic] What biological activities are suggested by structural analogs?

Comparative data from benzothiazole-containing analogs indicate:

  • Antimicrobial Activity: Moderate IC₅₀ (5–20 μM) against Gram-positive bacteria.
  • Anticancer Potential: Variable cytotoxicity (e.g., 10–50 μM in HeLa cells) linked to the sulfamoyl group.
  • SAR Insight: The diisobutylsulfamoyl moiety enhances target binding affinity .

[Advanced] How to design SAR studies for pharmacophore identification?

  • Analog Synthesis: Modify substituents (e.g., isopropyl → cyclopropyl, sulfamoyl → carboxylate).
  • Bioassays: Test kinase inhibition (e.g., EGFR, VEGFR) using ATP-competitive assays.
  • Computational Support: Perform molecular docking (AutoDock Vina) to map binding interactions .

[Advanced] What computational methods predict target binding affinity?

  • Docking: Glide/SP mode with crystal structures (PDB IDs: 1M17, 2JDO) to prioritize kinase targets.
  • MD Simulations: AMBER force fields assess stability of ligand-protein complexes over 100 ns.
  • Validation: Correlate docking scores with experimental IC₅₀ values from kinase assays .

[Advanced] How to address poor aqueous solubility in bioassays?

  • Formulation: Use co-solvents (5% DMSO) or surfactants (0.1% Tween-80).
  • Salt Formation: Convert to hydrochloride salt via HCl treatment.
  • Nanoparticle Dispersion: Prepare PEG-PLGA nanoparticles (∼100 nm) for sustained release .

[Advanced] How to reconcile discrepancies in reported IC₅₀ values?

  • Standardization: Use identical cell lines (e.g., MCF-7) and incubation times (72 hr).
  • Controls: Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Meta-Analysis: Adjust for variations in ATP concentration or serum content .

[Advanced] What in vitro models assess metabolic stability?

  • Liver Microsomes: Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS.
  • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Metabolite ID: HR-MS/MS to identify hydroxylation or sulfoxide formation .

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